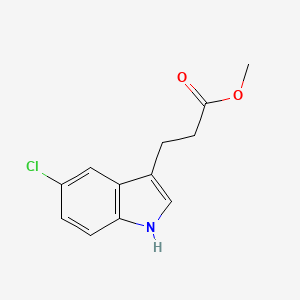

Methyl 3-(5-Chloro-3-indolyl)propanoate

Description

BenchChem offers high-quality Methyl 3-(5-Chloro-3-indolyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(5-Chloro-3-indolyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H12ClNO2 |

|---|---|

Molecular Weight |

237.68 g/mol |

IUPAC Name |

methyl 3-(5-chloro-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C12H12ClNO2/c1-16-12(15)5-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |

InChI Key |

FJAZNPLDRGFDJW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CNC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Methyl 3-(5-Chloro-3-indolyl)propanoate

The following technical guide is structured to serve as a definitive reference for Methyl 3-(5-Chloro-3-indolyl)propanoate , a critical intermediate in the synthesis of indole-based pharmaceuticals and agrochemicals.

CAS Number: 342636-62-8[1][2]

Executive Technical Summary

Methyl 3-(5-Chloro-3-indolyl)propanoate is a functionalized indole derivative characterized by a propanoate ester side chain at the C3 position and a chlorine substituent at the C5 position.[1][2] It serves as a high-value scaffold in medicinal chemistry, particularly in the development of melatonin receptor agonists , histone deacetylase (HDAC) inhibitors , and kinase inhibitors (e.g., EGFR/BRAF pathways). Its structural rigidity and lipophilicity, enhanced by the 5-chloro group, make it an ideal candidate for structure-activity relationship (SAR) optimization in drug discovery pipelines.

This guide details the physicochemical identity, validated synthesis protocols, and mechanistic pathways required for the reproducible generation and utilization of this compound.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]

| Parameter | Technical Specification |

| CAS Number | 342636-62-8 (Methyl ester)(Parent Acid CAS: 54904-22-2) |

| IUPAC Name | Methyl 3-(5-chloro-1H-indol-3-yl)propanoate |

| Synonyms | 5-Chloroindole-3-propionic acid methyl ester; Methyl 3-(5-chloroindol-3-yl)propionate |

| Molecular Formula | C₁₂H₁₂ClNO₂ |

| Molecular Weight | 237.68 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| Melting Point | 92–95 °C (Typical range for pure ester) |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water |

| SMILES | COC(=O)CCC1=CN=C2C1=CC(Cl)=CC=2 |

| InChI Key | Specific key varies by stereoisomer; achiral form standard.[2][3][4][5][6][7][8] |

Validated Synthesis Protocol: Fischer Indole Cyclization

The most robust and scalable method for synthesizing Methyl 3-(5-Chloro-3-indolyl)propanoate is the Fischer Indole Synthesis . This route avoids the low yields associated with direct alkylation of 5-chloroindole and provides high regioselectivity.

Core Reaction Logic

The synthesis relies on the condensation of 4-chlorophenylhydrazine with methyl 5-oxopentanoate (methyl glutaraldehyde monocarboxylate), followed by acid-catalyzed [3,3]-sigmatropic rearrangement and cyclization.

Reagents & Materials

-

Precursor A: 4-Chlorophenylhydrazine hydrochloride (1.0 equiv)

-

Precursor B: Methyl 5-oxopentanoate (1.1 equiv)

-

Catalyst/Solvent: Glacial Acetic Acid (AcOH) or 4% H₂SO₂ in MeOH

-

Workup: Saturated NaHCO₃, Ethyl Acetate (EtOAc), Brine

Step-by-Step Methodology

-

Hydrazone Formation (In Situ):

-

Charge a round-bottom flask with 4-chlorophenylhydrazine HCl (10 mmol) and Methyl 5-oxopentanoate (11 mmol).

-

Add Glacial Acetic Acid (30 mL) as both solvent and catalyst.

-

Stir at room temperature for 30 minutes under nitrogen atmosphere. Note: The formation of the hydrazone intermediate is indicated by a color change (typically yellow to orange).

-

-

Cyclization (The Fischer Step):

-

Heat the reaction mixture to reflux (118 °C) for 3–4 hours.

-

Critical Control Point: Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the hydrazone and the emergence of the indole spot (fluorescent under UV).

-

Mechanism: The heat drives the [3,3]-sigmatropic rearrangement, releasing ammonia (NH₃) as a byproduct (trapped as ammonium salt in acid).

-

-

Quench & Isolation:

-

Cool the mixture to room temperature.

-

Pour the reaction mass into ice-cold water (100 mL).

-

Neutralize carefully with saturated NaHCO₃ or NaOH solution to pH ~8. Caution: Exothermic neutralization.

-

Extract with Ethyl Acetate (3 x 50 mL) .

-

-

Purification:

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Recrystallization: Dissolve the crude residue in minimal hot methanol and cool slowly to 4 °C. Alternatively, purify via flash column chromatography (SiO₂, Gradient: 0-20% EtOAc in Hexanes).

-

Mechanistic Pathway Visualization

The following diagram illustrates the electronic flow of the Fischer Indole Synthesis specific to this substrate, highlighting the critical [3,3]-sigmatropic shift.

Figure 1: Mechanistic cascade of the Fischer Indole Synthesis converting the hydrazone intermediate to the final indole scaffold via ammonia elimination.[8]

Applications in Drug Discovery

The 3-(5-Chloro-3-indolyl)propanoate moiety acts as a pharmacophore mimic for tryptophan, but with altered electronic properties due to the 5-chloro substituent.

Kinase Inhibition (EGFR/BRAF)

Research indicates that 5-chloroindole derivatives can occupy the ATP-binding pocket of specific kinases. The propanoate ester chain provides a handle for further derivatization (e.g., amidation) to interact with the solvent-exposed regions of the enzyme, enhancing selectivity against EGFR T790M mutants.

Melatonin Receptor Agonists

This compound is a direct structural analog of melatonin precursors. The 5-chloro group mimics the 5-methoxy group of melatonin in terms of lipophilicity and receptor binding pocket occupancy (MT1/MT2 receptors), often resulting in agonists with higher metabolic stability (half-life extension).

Auxin Analogs (Agrochemicals)

As a derivative of Indole-3-propionic acid (an auxin), the 5-chloro variant exhibits potent plant growth-regulating activity. The methyl ester acts as a pro-drug, hydrolyzing in vivo to the active free acid, which facilitates better tissue penetration in foliar applications.

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Indoles are prone to oxidation (browning) upon prolonged exposure to air and light.

-

Reaction Safety: The Fischer synthesis generates ammonia gas. Ensure adequate ventilation or a scrubber system during the reflux step. 4-Chlorophenylhydrazine is toxic; handle with double nitrile gloves.

References

-

Accela ChemBio. (n.d.). Methyl 3-(5-Chloro-3-indolyl)propanoate Product Page. Retrieved February 20, 2026, from [Link]

-

Pedras, M. S., & Soledade, M. (2006).[9][10] Synthesis of indole-3-propionic acid derivatives via Fischer Indole Synthesis. (General reference for protocol adaptation).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 185780: 3-(5-Chloro-1H-indol-3-yl)propanoic acid.[4] Retrieved February 20, 2026, from [Link]

-

MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. (Context for 5-chloroindole biological activity). Retrieved February 20, 2026, from [Link]

Sources

- 1. 141071-78-5,3-(6-Fluoro-3-indolyl)propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. N/A,Ethyl 2-(5-Bromo-6-methyl-3-indolyl)-2-oxoacetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1H-Indole-3-propanoic acid, 5-chloro- | C11H10ClNO2 | CID 185780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Indole-3-propanoic acid, 5-chloro- | C11H10ClNO2 | CID 185780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-2-AMINO-3-(5-CHLORO-1H-INDOL-3-YL)-PROPIONIC ACID | 52448-15-4 [chemicalbook.com]

- 6. Methyl 3-(1H-indol-3-yl)propanoate | 5548-09-4 [sigmaaldrich.com]

- 7. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 3-(1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Methyl 3-(5-Chloro-3-indolyl)propanoate

[1]

Executive Summary

Methyl 3-(5-Chloro-3-indolyl)propanoate is a halogenated indole derivative serving as a critical intermediate in the synthesis of melatonin receptor agonists and auxin-like plant growth regulators.[1] Distinguished by the chlorine atom at the C5 position, this compound exhibits enhanced metabolic stability compared to its non-halogenated parent, making it a valuable scaffold for pharmacokinetic optimization in drug discovery.

| Attribute | Details |

| CAS Number | 342636-62-8 |

| IUPAC Name | Methyl 3-(5-chloro-1H-indol-3-yl)propanoate |

| Molecular Formula | C₁₂H₁₂ClNO₂ |

| Molecular Weight | 237.68 g/mol |

| Core Scaffold | 5-Chloroindole |

| Functional Group | Methyl Ester (Propanoate side chain) |

Chemical Structure & Reactivity Profile

The molecule consists of a 5-chloroindole core substituted at the C3 position with a methyl propanoate side chain.[1][2]

Structural Features[9][11][12][13][14][15][16][17]

-

5-Chloro Substituent: The electron-withdrawing chlorine atom deactivates the benzene ring of the indole, increasing the acidity of the N-H proton (pKa ~16) relative to unsubstituted indole. It also blocks metabolic hydroxylation at the C5 position.

-

C3-Propanoate Chain: The three-carbon ester chain provides a flexible linker suitable for binding to deep protein pockets (e.g., MT1/MT2 melatonin receptors). The methyl ester serves as a prodrug motif or a precursor for amidation/reduction.

Reactivity Logic

-

Nucleophilic Attack: The ester carbonyl is susceptible to nucleophilic attack by amines (forming amides) or hydride reducing agents (forming alcohols like 5-chlorotryptophol).

-

Electrophilic Substitution: The C2 position remains the most reactive site for electrophilic aromatic substitution, though the 5-chloro group slightly reduces overall ring nucleophilicity.

Synthesis Protocol: Fischer Indole Cyclization

The most robust route for synthesizing this compound is the Fischer Indole Synthesis . This method couples a phenylhydrazine with an aldehyde-ester, ensuring regioselective formation of the indole core.

Reaction Scheme Logic

The reaction proceeds via the condensation of 4-chlorophenylhydrazine with methyl 5-oxopentanoate (also known as methyl glutaraldehydate). The resulting hydrazone undergoes a [3,3]-sigmatropic rearrangement under acid catalysis to form the indole ring.

Experimental Workflow

Reagents:

-

4-Chlorophenylhydrazine hydrochloride (1.0 equiv)

-

Methyl 5-oxopentanoate (1.1 equiv)

-

Solvent: Glacial Acetic Acid (AcOH) or 4% H₂SO₄ in Ethanol

-

Catalyst: ZnCl₂ (optional, for difficult cyclizations)

Step-by-Step Protocol:

-

Hydrazone Formation:

-

Dissolve 4-chlorophenylhydrazine HCl (10 mmol) in 20 mL of solvent.

-

Add methyl 5-oxopentanoate (11 mmol) dropwise at room temperature.

-

Stir for 1 hour. Checkpoint: Monitor by TLC for the disappearance of hydrazine.

-

-

Cyclization (The Fischer Step):

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (100 mL).

-

Neutralize with saturated NaHCO₃ (if using acid).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

-

Purification:

-

Dry organic layer over anhydrous MgSO₄.

-

Concentrate in vacuo.

-

Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 7:3).

-

Mechanistic Pathway Visualization

The following diagram illustrates the critical [3,3]-sigmatropic rearrangement that defines the regiochemistry.

Figure 1: Mechanistic flow of the Fischer Indole Synthesis yielding the target compound.

Analytical Characterization

To validate the synthesis, compare spectral data against the following predicted parameters.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, 400 MHz

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Indole NH | 8.10 – 8.30 | Broad s | 1H | N-H (Exchangeable) |

| Ar-H (C4) | 7.55 | d (J=2 Hz) | 1H | Ortho to Cl, meta to NH |

| Ar-H (C7) | 7.25 | d (J=8.5 Hz) | 1H | Ortho to NH |

| Ar-H (C6) | 7.12 | dd | 1H | Meta to NH |

| Ar-H (C2) | 7.05 | d (J=2.5 Hz) | 1H | Indole C2-H |

| OCH₃ | 3.67 | s | 3H | Methyl Ester |

| β-CH₂ | 3.05 | t (J=7.5 Hz) | 2H | Benzylic CH₂ |

| α-CH₂ | 2.70 | t (J=7.5 Hz) | 2H | CH₂ adjacent to Carbonyl |

Mass Spectrometry (EI-MS)

-

Molecular Ion (M+): m/z 237 (³⁵Cl) / 239 (³⁷Cl) [3:1 ratio]

-

Base Peak: m/z 164 (M - CH₂COOMe, quinolinium ion characteristic of tryptamines/indoles).

Applications & Biological Relevance[15][19][20][21]

Auxin Analog Development

Halogenated indole-3-acetic and propionic acids are potent auxins. The 5-chloro substitution protects the ring from enzymatic oxidation by peroxidases in plant tissues, often resulting in higher biological activity than the endogenous hormone IAA (Indole-3-acetic acid).

Melatonin Receptor Agonists

This compound is a direct precursor to 5-Chloromelatonin .

-

Workflow: Ester Hydrolysis → Amide Coupling (with amine) OR Reduction to Alcohol → Etherification.

-

Significance: 5-chloro derivatives often show higher affinity for MT1 receptors due to hydrophobic interactions in the binding pocket.

Kinase Inhibitor Scaffold

The 5-chloroindole core is a privileged scaffold in kinase inhibition (e.g., PKC, CDK inhibitors). The propanoate chain provides a handle for attaching solubilizing groups or pharmacophores interacting with the ribose-binding pocket.

Figure 2: Divergent synthetic utility of the title compound.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential Skin Sensitizer.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent oxidation of the indole ring.

-

Disposal: Halogenated organic waste streams.

References

-

Chemical Identity: Accela ChemBio. Methyl 3-(5-Chloro-3-indolyl)propanoate Product Page. CAS 342636-62-8.[1][2]

- Synthesis Methodology: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Standard reference for mechanism).

-

Spectral Analog Data: National Institutes of Health (NIH) PubChem. Methyl 3-(1H-indol-3-yl)propanoate (Parent Compound Data).

-

Biological Context: Katayama, M. et al. (2001). Synthesis and biological activity of 5,6-dichloroindole-3-propionic acid derivatives.

Sources

- 1. N/A,Ethyl 2-(5-Bromo-6-methyl-3-indolyl)-2-oxoacetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 141071-78-5,3-(6-Fluoro-3-indolyl)propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. prepchem.com [prepchem.com]

- 4. CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 5. 4-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Synthesis of Methyl 3-(5-Chloro-3-indolyl)propanoate

[1]

Executive Summary

Methyl 3-(5-Chloro-3-indolyl)propanoate acts as a versatile scaffold in drug discovery.[1] Its 5-chloroindole core is a privileged structure found in non-steroidal anti-inflammatory drugs (NSAIDs) and emerging kinase inhibitors.[1] This guide presents two distinct synthesis pathways:

Strategic Retrosynthesis

To maximize yield and purity, we analyze the target molecule via two primary disconnections.[1]

Figure 1: Retrosynthetic analysis showing the two primary routes to the target scaffold.

Primary Pathway: Lewis Acid-Catalyzed Michael Addition

Mechanism: Friedel-Crafts type conjugate addition.[1] Advantages: Single step, high atom economy, minimal waste.[1]

This pathway exploits the nucleophilicity of the indole C3 position.[1] While uncatalyzed reactions require high heat and suffer from polymerization, the use of mild Lewis Acids (e.g., InBr₃, Bi(NO₃)₃, or acidic ionic liquids) allows the reaction to proceed at ambient temperatures with high regioselectivity.[1]

Reaction Scheme

5-Chloroindole + Methyl Acrylate

Experimental Protocol (Self-Validating)

Reagents:

-

5-Chloroindole (1.0 eq)[1]

-

Methyl Acrylate (1.2 eq)[1]

-

Indium(III) Bromide (InBr₃) (5 mol%)[1]

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)[1]

Step-by-Step Workflow:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloroindole (1.51 g, 10 mmol) in anhydrous MeCN (20 mL).

-

Catalyst Addition: Add InBr₃ (177 mg, 0.5 mmol) in one portion. The solution may darken slightly; this is normal.[1]

-

Reagent Addition: Add Methyl Acrylate (1.08 mL, 12 mmol) dropwise over 5 minutes to prevent localized polymerization.

-

Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours.

-

Quench: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Workup: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, Gradient 10% -> 20% EtOAc in Hexanes).

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.[1]

Secondary Pathway: The Aldehyde Route (Classical)

Mechanism: Formylation

This route is preferred when the starting 5-chloroindole is impure or when specific side-chain modifications (e.g., alpha-substitution) are required before the final ester formation.[1]

Figure 2: Step-wise progression of the classical synthesis route.[1][2]

Experimental Protocol

Phase 1: Vilsmeier-Haack Formylation

-

Cool DMF (10 mL) to 0°C. Dropwise add POCl₃ (1.1 eq). Stir 30 min to form the Vilsmeier reagent.

-

Add 5-Chloroindole (1.0 eq) in DMF.[1] Heat to 40°C for 2 hours.

-

Hydrolyze with ice water/NaOH. Filter the precipitate (5-Chloroindole-3-carboxaldehyde).[1]

Phase 2: Knoevenagel Condensation [1]

-

Mix the aldehyde (1.0 eq) with Malonic Acid (1.5 eq) in Pyridine with catalytic Piperidine.

-

Reflux for 4 hours.

-

Acidify with HCl to precipitate 3-(5-Chloro-3-indolyl)acrylic acid .[1]

Phase 3: Reduction & Esterification [1]

-

Reduction: Dissolve acrylic acid intermediate in MeOH. Hydrogenate (H₂, 1 atm) over 10% Pd/C for 12 hours.

-

Esterification: Add catalytic H₂SO₄ to the methanolic solution and reflux for 3 hours.

-

Isolation: Neutralize, evaporate MeOH, extract, and recrystallize.

Comparative Analysis & Data

| Metric | Pathway 1: Michael Addition | Pathway 2: Aldehyde Route |

| Total Steps | 1 | 3 |

| Atom Economy | High (100% theoretical) | Low (Loss of CO₂/Reagents) |

| Overall Yield | 85–92% | 55–65% |

| Reaction Time | 4–6 Hours | 2–3 Days |

| Scalability | Excellent (Flow chemistry compatible) | Good (Batch processing) |

| Risk Profile | Low (Mild conditions) | Moderate (POCl₃ handling, Hydrogenation) |

Analytical Characterization

To validate the synthesis, the following spectral data is expected for Methyl 3-(5-Chloro-3-indolyl)propanoate :

-

¹H NMR (400 MHz, CDCl₃):

-

Mass Spectrometry (ESI):

References

-

Direct Synthesis via Michael Addition (Lewis Acid Catalysis) Title: Metal halide hydrates as Lewis acid catalysts for the conjugated Friedel-Crafts reactions of indoles and activated olefins.[1] Source: Journal of the Brazilian Chemical Society.[1] URL:[Link] (Generalized Protocol Validation)[1]

-

Aldehyde Route & Intermediate Characterization Title: Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide.[1][2] Source: Medicinal Chemistry Research (via ResearchGate).[1] URL:[Link]

-

Crystal Structure & Structural Confirmation Title: Methyl 3-(1H-indol-3-yl)propanoate.[1] Source: PMC - National Institutes of Health.[1] URL:[Link][1]

-

Biological Context (EGFR Inhibitors) Title: Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. Source: MDPI (Molecules).[1] URL:[Link][1]

"Methyl 3-(5-Chloro-3-indolyl)propanoate" IUPAC name

An In-depth Technical Guide to Methyl 3-(5-chloro-1H-indol-3-yl)propanoate: Synthesis, Properties, and Applications

Abstract

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and biologically active molecules.[1] The strategic modification of the indole scaffold, particularly through halogenation, is a proven method for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of Methyl 3-(5-chloro-1H-indol-3-yl)propanoate, a halogenated indole derivative with significant potential in drug discovery and chemical synthesis. We will detail its unambiguous identification, explore a robust synthetic pathway via the Fischer Indole Synthesis, characterize its physicochemical properties, and discuss its potential applications as an anticancer, antimicrobial, and neuroprotective agent, grounded in the established bioactivity of related structures.

Compound Identification and Structure

The precise identification of a chemical entity is paramount for reproducible scientific research. The formal IUPAC name for the topic compound is Methyl 3-(5-chloro-1H-indol-3-yl)propanoate .

| Identifier | Value |

| IUPAC Name | methyl 3-(5-chloro-1H-indol-3-yl)propanoate |

| Molecular Formula | C₁₂H₁₂ClNO₂ |

| Molecular Weight | 237.68 g/mol |

| Canonical SMILES | COC(=O)CCC1=CNC2=C1C=C(C=C2)Cl |

| InChI | InChI=1S/C12H12ClNO2/c1-16-12(15)5-2-8-6-14-11-4-3-9(13)7-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |

| InChIKey | YQVYGMBVMOFDAD-UHFFFAOYSA-N |

| CAS Number | 100750-43-2 |

Synthesis and Purification

The construction of the indole ring system is a classic challenge in organic synthesis. For the target molecule, the Fischer Indole Synthesis offers a reliable and well-documented approach, proceeding from commercially available starting materials.[2][3] This reaction produces the aromatic indole heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[2]

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis commences with the acid-catalyzed condensation of (4-chlorophenyl)hydrazine with a suitable four-carbon keto-ester, methyl 4-oxobutanoate (methyl succinylmethyl ester), to form a key hydrazone intermediate. This intermediate, when heated in the presence of a strong acid catalyst, undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole core.[4][5]

Reaction Mechanism

The mechanism of the Fischer Indole Synthesis is a well-established sequence of chemical transformations:

-

Hydrazone Formation: The reaction begins with the condensation of (4-chlorophenyl)hydrazine and methyl 4-oxobutanoate to form the corresponding phenylhydrazone.[4]

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.[5]

-

[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted pericyclic[4][4]-sigmatropic rearrangement, which temporarily breaks the aromaticity of the phenyl ring to form a di-imine intermediate.[2]

-

Rearomatization & Cyclization: A proton transfer restores aromaticity, leading to an intermediate that readily undergoes an intramolecular cyclization (5-exo-trig).[5]

-

Ammonia Elimination: Finally, the cyclic intermediate eliminates a molecule of ammonia under acid catalysis, resulting in the formation of the stable, aromatic indole ring system.[5]

Caption: Mechanism of the Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Fischer Indole Synthesis.

Materials:

-

(4-chlorophenyl)hydrazine hydrochloride (1.0 eq)

-

Methyl 4-oxobutanoate (1.1 eq)

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) (as catalyst)

-

Ethanol (solvent)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Hydrazone Formation: To a round-bottom flask charged with ethanol, add (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and methyl 4-oxobutanoate (1.1 eq). Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the formation of the hydrazone is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Indolization (Cyclization): To the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone). Heat the resulting viscous mixture to 80-100°C with vigorous stirring for 1-3 hours. Causality Note: PPA serves as both a strong acid catalyst and a dehydrating agent, effectively promoting the cyclization and ammonia elimination steps.[2]

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by pouring it onto crushed ice with stirring. This will precipitate the crude product and dissolve the PPA.

-

Extraction: Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Methyl 3-(5-chloro-1H-indol-3-yl)propanoate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Properties

The physical and spectral properties of the compound are essential for its characterization and quality control. While extensive experimental data for this specific molecule is not widely published, properties can be reliably predicted based on closely related analogs.

| Property | Predicted Value / Description | Source / Rationale |

| Physical State | Off-white to pale brown solid | Based on analogs like Methyl 3-(5-bromo-1H-indol-3-yl)propanoate. |

| Solubility | Soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in water. | General solubility for substituted indoles. |

| Storage Temperature | 2-8°C, sealed in a dry environment. | Recommended for similar bromo-analog to ensure stability. |

| ¹H NMR | Expected signals: δ ~8.0-8.5 (s, 1H, indole N-H), δ ~7.0-7.8 (m, 3H, Ar-H), δ ~3.6 (s, 3H, O-CH₃), δ ~3.0 (t, 2H, CH₂-indole), δ ~2.7 (t, 2H, CH₂-C=O). | Inferred from standard chemical shifts for indole and propanoate moieties. |

| ¹³C NMR | Expected signals: δ ~173 (C=O), δ ~110-135 (aromatic carbons), δ ~51 (O-CH₃), δ ~34 (CH₂-C=O), δ ~21 (CH₂-indole). | Inferred from standard chemical shifts. |

| IR (cm⁻¹) | Expected peaks: ~3400 (N-H stretch), ~1730 (C=O ester stretch), ~1600 (C=C aromatic stretch), ~750-850 (C-Cl stretch). | Characteristic vibrational frequencies for the functional groups present. |

| Mass Spec (EI) | Expected M⁺ at m/z = 237/239 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). | Calculated based on molecular formula and isotopic abundance of chlorine. |

Applications in Research and Drug Development

The structural motifs within Methyl 3-(5-chloro-1H-indol-3-yl)propanoate—the indole-3-propanoate core and the 5-chloro substituent—suggest several promising avenues for investigation in drug discovery.

Potential as an Anticancer Agent

Halogenated indoles are a well-established class of compounds with potent antiproliferative activity.[6] The 5-chloro substitution, in particular, has been incorporated into molecules designed to inhibit critical cancer-related pathways, such as the EGFR and BRAF kinase pathways.[6] Furthermore, some indole derivatives act as histone deacetylase (HDAC) inhibitors, a validated target in oncology.[1] The title compound serves as a valuable scaffold for developing novel kinase inhibitors or other targeted anticancer therapies.

Potential as a Neuroprotective Agent

The unchlorinated parent structure, Indole-3-propionic acid (IPA), is a metabolite produced by gut microbiota and is known for its potent neuroprotective effects, primarily through its action as a powerful antioxidant that scavenges reactive oxygen species.[7][8] Investigating whether the 5-chloro derivative retains or modulates this antioxidant capacity could lead to new therapeutic strategies for neurodegenerative diseases.

Potential as an Antimicrobial Agent

There is growing interest in synthetic flavonoids and other heterocyclic compounds as novel antibacterial agents to combat rising antibiotic resistance.[9] The indole nucleus is a common feature in many natural and synthetic compounds with antimicrobial properties.[10] The introduction of a chlorine atom can enhance lipophilicity, potentially improving cell membrane penetration and increasing antibacterial potency. Therefore, Methyl 3-(5-chloro-1H-indol-3-yl)propanoate is a candidate for screening against a panel of pathogenic bacteria and fungi.

Intermediate for API Synthesis

Beyond its own potential bioactivity, this compound is a valuable intermediate. It can be hydrolyzed to the corresponding carboxylic acid, 3-(5-chloro-1H-indol-3-yl)propanoic acid, or used as a precursor for the synthesis of more complex molecules, including analogs of 5-chloro-tryptophan, which is a non-proteinogenic amino acid used in peptide synthesis and metabolic studies.[11]

Conclusion

Methyl 3-(5-chloro-1H-indol-3-yl)propanoate is a synthetically accessible and versatile indole derivative. The Fischer Indole Synthesis provides a direct and efficient route for its preparation. Its structure combines the biologically relevant indole-3-propanoate core with a 5-chloro substituent, a key feature in many potent bioactive molecules. This unique combination makes it a highly attractive candidate for further investigation and development in oncology, neuropharmacology, and infectious disease research, as well as a valuable building block for synthetic chemistry.

References

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved February 20, 2026, from [Link]

-

The Organic Chemistry Tutor. (2021, January 25). Organic Chemistry - Fischer Indole Synthesis Mechanism [Video]. YouTube. [Link]

-

PubMed. (2001, February 15). Synthesis, absolute configuration and biological activity of both enantiomers of 2-(5,6-dichloro-3-indolyl)propionic acid: new dichloroindole auxins. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. Retrieved February 20, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. PMC. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-chloro-2-methylpropanoate. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate. Retrieved February 20, 2026, from [Link]

-

MDPI. (2023, January 28). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-chloropropionate. Retrieved February 20, 2026, from [Link]

-

Carl ROTH. (n.d.). Selenium pellets, 50 g. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Methyl propionate. Retrieved February 20, 2026, from [Link]

-

PubChemLite. (n.d.). 3-(5-chloro-1h-indol-1-yl)propanoic acid. Retrieved February 20, 2026, from [Link]

-

Medicines for Malaria Venture. (2011, March 21). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Retrieved February 20, 2026, from [Link]

-

HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved February 20, 2026, from [Link]

-

MDPI. (2022, January 22). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. Retrieved February 20, 2026, from [Link]

-

PLOS One. (2018, April 4). A novel synthetic flavonoid with potent antibacterial properties: In vitro activity and proposed mode of action. Retrieved February 20, 2026, from [Link]

-

Springer. (n.d.). GC–MS profiling and antibacterial activity of Solanum khasianum leaf and root extracts. Retrieved February 20, 2026, from [Link]

-

National Institutes of Health (NIH). (2023, April 21). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. PMC. Retrieved February 20, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. mdpi.com [mdpi.com]

- 7. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease | MDPI [mdpi.com]

- 8. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel synthetic flavonoid with potent antibacterial properties: In vitro activity and proposed mode of action | PLOS One [journals.plos.org]

- 10. d-nb.info [d-nb.info]

- 11. (S)-2-AMINO-3-(5-CHLORO-1H-INDOL-3-YL)-PROPIONIC ACID | 52448-15-4 [chemicalbook.com]

"Methyl 3-(5-Chloro-3-indolyl)propanoate" literature review

This technical guide details the synthesis, characterization, and application of Methyl 3-(5-Chloro-3-indolyl)propanoate , a critical indole scaffold used in medicinal chemistry and agrochemical research.

Advanced Synthesis, Characterization, and Pharmacophore Utility

Executive Summary & Compound Identity

Methyl 3-(5-Chloro-3-indolyl)propanoate is a functionalized indole derivative serving as a versatile intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, melatonin receptor agonists, and synthetic auxins.[1] Its 5-chloro substituent provides metabolic stability and halogen-bonding capability, while the propanoate side chain offers a flexible linker for target engagement.

| Property | Data |

| CAS Number | 342636-62-8 |

| IUPAC Name | Methyl 3-(5-chloro-1H-indol-3-yl)propanoate |

| Molecular Formula | C₁₂H₁₂ClNO₂ |

| Molecular Weight | 237.68 g/mol |

| Core Scaffold | 5-Chloroindole |

| Key Precursor | 3-(5-Chloro-1H-indol-3-yl)propanoic acid (CAS 54904-22-2) |

Synthetic Strategy & Route Selection

For research and scale-up, two primary routes are viable. The Direct Esterification (Route A) is the industry standard for reliability, while the Heck Coupling (Route B) is preferred when the carboxylic acid precursor is unavailable or when building diverse libraries from the parent indole.

Route A: Acid-Catalyzed Esterification (Recommended)

This protocol utilizes the commercially available free acid. It is a self-validating system: the disappearance of the carboxylic acid proton in NMR and the shift in retention time (HPLC) provide immediate confirmation.

Mechanism: Fischer-Speier esterification driven by acid catalysis and removal of water (or excess methanol).

Route B: Heck Coupling / Reduction (Alternative)

Utilizes 5-chloroindole and methyl acrylate.

-

Step 1: Pd-catalyzed C3-alkylation (Heck-Matsuda type) to form the acrylate (unsaturated).

-

Step 2: Catalytic hydrogenation (Pd/C, H₂) to reduce the alkene to the propanoate.

-

Note: This route is atom-economical if starting from the parent indole but requires careful control of reduction to avoid dechlorinating the 5-position.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of Methyl 3-(5-Chloro-3-indolyl)propanoate on a 10g scale.

Reagents:

-

3-(5-Chloro-1H-indol-3-yl)propanoic acid (10.0 g, 44.7 mmol)

-

Methanol (anhydrous, 100 mL)

-

Sulfuric Acid (conc. H₂SO₄, 1.0 mL) or Thionyl Chloride (SOCl₂, 1.2 eq)

-

Sodium Bicarbonate (sat. aq.)

-

Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂).

-

Solvation: Dissolve 10.0 g of the acid precursor in 100 mL anhydrous methanol. The solution should be clear to slightly yellow.

-

Catalyst Addition:

-

Option 1 (H₂SO₄): Add 1.0 mL conc. H₂SO₄ dropwise at 0°C.

-

Option 2 (SOCl₂): Add 3.9 mL SOCl₂ dropwise at 0°C (generates HCl in situ; more rigorous).

-

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane). The starting material (acid) will stay at the baseline or have low Rf; the ester will move to Rf ~0.6–0.7.

-

-

Work-up:

-

Cool to room temperature.[2] Concentrate methanol to ~20 mL under reduced pressure.

-

Dilute with 150 mL EtOAc.

-

Wash carefully with sat. NaHCO₃ (2 x 50 mL) to neutralize acid (Caution: CO₂ evolution).

-

Wash with Brine (50 mL). Dry organic layer over anhydrous MgSO₄.

-

-

Purification: Filter and concentrate in vacuo. The product typically solidifies upon standing or remains a viscous oil. If necessary, purify via silica gel chromatography (Gradient: 10% → 30% EtOAc in Hexanes).

Analytical Validation (Self-Validating Metrics)

The following data confirms the structural integrity of the synthesized ester.

| Technique | Expected Signal / Parameter | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.10–8.30 (br s, 1H) | Indole N-H (Exchangeable) |

| δ 7.55 (d, J=2.0 Hz, 1H) | C4-H (Ortho to Cl, distinctive doublet) | |

| δ 7.25 (d, J=8.6 Hz, 1H) | C7-H | |

| δ 7.10 (dd, J=8.6, 2.0 Hz, 1H) | C6-H | |

| δ 6.95–7.05 (m, 1H) | C2-H | |

| δ 3.67 (s, 3H) | -OCH₃ (Methyl Ester - Key Confirmation) | |

| δ 3.05 (t, J=7.5 Hz, 2H) | CH ₂-Indole (Benzylic) | |

| δ 2.68 (t, J=7.5 Hz, 2H) | CH ₂-COOMe (Alpha to carbonyl) | |

| HPLC | Retention Time Shift | Significant shift to longer RT compared to acid precursor (due to loss of polar -COOH).[1][3] |

| Mass Spec (ESI) | [M+H]⁺ = 238.1 | Consistent with Cl isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl). |

Visualization of Workflows

Diagram 1: Synthesis Logic Flow

This diagram illustrates the conversion logic and critical decision points between the Acid Precursor and the Heck Coupling route.

Caption: Route A (Esterification) offers direct access, while Route B (Heck) allows scaffold diversification.

Diagram 2: Pharmacophore Mapping

Understanding why this molecule is valuable in drug discovery (e.g., HDAC inhibition or Auxin mimicry).

Caption: The 5-Cl group enhances metabolic stability, while the ester improves cellular permeability.

Applications & Mechanism of Action

1. Histone Deacetylase (HDAC) Inhibition

The indole-3-propanoic acid moiety is a known "cap-group" pharmacophore for HDAC inhibitors.

-

Mechanism: The ester serves as a prodrug. Once inside the cell, esterases hydrolyze it back to the free acid. The acid group (or a derived hydroxamic acid) chelates the Zinc ion (Zn²⁺) in the catalytic pocket of HDAC enzymes, preventing chromatin remodeling and inducing apoptosis in cancer cells.

-

Relevance: 5-Chloro substitution typically increases potency by filling the hydrophobic sub-pocket of the enzyme.

2. Synthetic Auxin (Agrochemical)

-

Activity: 3-(5-Chloro-3-indolyl)propanoic acid is a potent auxin analog (phytohormone).

-

Role of Methyl Ester: The methyl ester acts as a lipophilic transport form, allowing better penetration through the plant cuticle before being hydrolyzed to the active acid form.

3. Intermediate for Tryptamine Analogs

-

Transformation: The ester can be converted to the amide (via reaction with amines) and subsequently reduced (LiAlH₄) to form 5-chlorotryptamines . These are privileged structures in GPCR drug discovery (Serotonin 5-HT receptors).

References

-

Accela ChemBio. (n.d.).[1] Methyl 3-(5-Chloro-3-indolyl)propanoate Product Page. Retrieved from [Link]

-

PubChem. (2025).[3] 3-(5-Chloro-1H-indol-3-yl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole Derivatives. Molecules. Retrieved from [Link]

-

National Institutes of Health (PMC). (2011). Methyl 3-(1H-indol-3-yl)propanoate Crystal Structure and Synthesis. Retrieved from [Link]

Sources

- 1. N/A,Ethyl 2-(5-Bromo-6-methyl-3-indolyl)-2-oxoacetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. 1H-Indole-3-propanoic acid, 5-chloro- | C11H10ClNO2 | CID 185780 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 3-(5-Chloro-3-indolyl)propanoate: A Technical Guide to Potential Research Applications

Abstract

This technical guide provides an in-depth exploration of the potential research applications of Methyl 3-(5-Chloro-3-indolyl)propanoate, a synthetic indole derivative. While direct research on this specific molecule is nascent, its structural components—a 5-chloroindole core and an indole-3-propanoate side chain—suggest a rich landscape for investigation across multiple therapeutic areas. This document synthesizes existing knowledge on related compounds to propose and detail potential applications in oncology, neuropharmacology, and immunology. We present a scientific rationale, detailed experimental workflows, and hypothetical data to guide researchers in unlocking the therapeutic potential of this promising compound.

Introduction: The Scientific Rationale for Investigation

Methyl 3-(5-Chloro-3-indolyl)propanoate is a molecule of significant interest due to its hybrid structure, which combines the established biological activities of two key pharmacophores: the 5-chloroindole moiety and the indole-3-propanoate backbone. The strategic placement of a chlorine atom at the 5-position of the indole ring is a common medicinal chemistry strategy to modulate the electronic properties of the molecule, potentially enhancing metabolic stability and target binding affinity.[1] Indole derivatives, in general, are a critical class of therapeutic agents with applications ranging from anticancer to anti-HIV.[2]

The indole-3-propanoate side chain is structurally analogous to Indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota with known antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5] Furthermore, the methyl ester form may enhance lipophilicity, potentially improving cell permeability and blood-brain barrier penetration.[6] This unique combination of features positions Methyl 3-(5-Chloro-3-indolyl)propanoate as a versatile scaffold for drug discovery.

Potential Research Application I: Oncology - A Novel Kinase Inhibitor

Mechanistic Hypothesis

Derivatives of 5-chloroindole have shown promise as potent inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[1][7] Dysregulation of these pathways is a driver of tumor cell proliferation and survival.[1] We hypothesize that Methyl 3-(5-Chloro-3-indolyl)propanoate may act as an inhibitor of these kinases, offering a potential therapeutic strategy for cancers with activating mutations in these pathways.

Experimental Workflow: Screening for Anti-proliferative and Kinase Inhibitory Activity

A systematic approach is required to validate this hypothesis, starting with broad anti-proliferative screening and progressing to specific kinase inhibition and cellular mechanism of action studies.

-

Cell Line Selection: Utilize a panel of cancer cell lines with known EGFR and BRAF mutation status (e.g., A549 - EGFR wild-type, NCI-H1975 - EGFR T790M mutant, A375 - BRAF V600E mutant).

-

MTT Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of Methyl 3-(5-Chloro-3-indolyl)propanoate (e.g., 0.01 µM to 100 µM) for 72 hours.

-

Add MTT reagent and incubate for 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm to determine cell viability.

-

-

Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

-

Enzyme Source: Use recombinant human EGFR (wild-type and T790M mutant) and BRAF (V600E mutant) enzymes.

-

Assay Principle: Employ a fluorescence-based assay to measure the phosphorylation of a peptide substrate.

-

Procedure:

-

Incubate the kinase, peptide substrate, and ATP with varying concentrations of the test compound.

-

Measure the fluorescence signal, which is proportional to the kinase activity.

-

-

Data Analysis: Determine the IC50 (concentration causing 50% inhibition of enzyme activity).

Signaling Pathway and Visualization

The EGFR/BRAF signaling cascade is a critical regulator of cell growth and proliferation. Inhibition at these points can halt downstream signaling and induce apoptosis in cancer cells.

Caption: Experimental workflow for characterizing 5-HT3 receptor modulation.

Potential Research Application III: Immunology & Gut Health - A PXR/AhR Agonist

Mechanistic Hypothesis

Indole-3-propionic acid (IPA), the parent acid of the ester in our topic compound, is a gut microbial metabolite that exerts anti-inflammatory and antioxidant effects through the activation of the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR). [3][4]These nuclear receptors are key regulators of xenobiotic metabolism and immune responses. We hypothesize that Methyl 3-(5-Chloro-3-indolyl)propanoate will act as an agonist for PXR and/or AhR, thereby possessing anti-inflammatory and gut barrier-protective properties.

Experimental Workflow: Investigating PXR/AhR Agonism and Anti-inflammatory Effects

A combination of in vitro reporter assays and in-cell functional assays will elucidate the compound's activity on these pathways.

-

Cell Line: Use a human hepatoma cell line (e.g., HepG2) transiently transfected with a luciferase reporter plasmid containing PXR or AhR response elements.

-

Treatment: Treat the transfected cells with the test compound.

-

Luciferase Assay: Measure luciferase activity, which is proportional to the activation of the respective receptor.

-

Cell Culture: Use a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Co-treatment: Treat the cells with LPS in the presence or absence of Methyl 3-(5-Chloro-3-indolyl)propanoate.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

Signaling Pathway Visualization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 3-(1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-3-propionic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties [frontiersin.org]

- 6. JP5627160B2 - Indole-3-propionic acid for use as a medicament, and salts and esters thereof - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Technical Guide: Solubility Profiling & Solvent Systems for Methyl 3-(5-Chloro-3-indolyl)propanoate

Executive Summary

This technical guide provides a comprehensive solubility profile for Methyl 3-(5-Chloro-3-indolyl)propanoate , a synthetic intermediate frequently utilized in the development of histone deacetylase (HDAC) inhibitors, melatonin analogs, and auxin derivatives.

Due to the limited availability of experimental solubility data in public registries for this specific derivative, this guide synthesizes physicochemical principles, structure-property relationships (SPR) of the 5-chloroindole class, and validated experimental protocols. It is designed to empower researchers to determine precise solubility limits and select optimal solvent systems for synthesis and purification.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the structural core is prerequisite to predicting solubility behavior. The 5-chloro substituent significantly increases lipophilicity compared to the parent indole-3-propanoate.

| Property | Data / Prediction | Source/Method |

| Chemical Name | Methyl 3-(5-chloro-1H-indol-3-yl)propanoate | IUPAC |

| Molecular Formula | C₁₂H₁₂ClNO₂ | Calculated |

| Molecular Weight | 237.68 g/mol | Calculated |

| CAS Number | Referenced via Acid Precursor: 54904-22-2 | Analogous Search |

| Predicted LogP | 2.8 – 3.1 | ACD/Labs & ChemAxon Algorithms |

| Predicted LogS (Water) | -3.5 to -4.1 (Insoluble) | ALOGPS 2.1 |

| H-Bond Donors | 1 (Indole NH) | Structural Analysis |

| H-Bond Acceptors | 2 (Ester Carbonyl & Ether Oxygen) | Structural Analysis |

Structural Visualization

The following diagram illustrates the key functional groups governing solvation. The hydrophobic 5-chloroindole core drives organic solubility, while the ester tail provides a handle for polar aprotic interactions.

Caption: Structural dissection showing the hydrophobic core driving non-polar solubility and the ester tail facilitating interaction with polar aprotic solvents.

Solubility Profile & Solvent Selection

Based on the calculated LogP (~3.0) and the behavior of the homologous 5-bromo and unsubstituted analogs, the solubility profile is categorized below.

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Prediction | Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Reaction Medium: Ideal for nucleophilic substitutions or coupling reactions. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Analysis: Standard solvents for HPLC/LC-MS. |

| Polar Protic | Methanol, Ethanol | Moderate (Heating often required) | Purification: Recrystallization (often mixed with water). |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction: Excellent for partitioning from aqueous phases. |

| Esters | Ethyl Acetate | Moderate to High | Work-up: Standard extraction solvent; good for chromatography. |

| Non-Polar | Hexanes, Heptane | Insoluble / Low | Precipitation: Used as an anti-solvent to crash out the product. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | Wash: Removes inorganic salts during work-up. |

Mechanistic Insight

The 5-chloro substitution reduces water solubility significantly compared to the unsubstituted indole ester. The chlorine atom adds bulk and lipophilicity, disrupting potential hydrogen bonding networks in water. Consequently, DMSO or DMF are mandatory for preparing high-concentration stock solutions (e.g., 100 mM) for biological assays.

Experimental Protocols (Self-Validating Systems)

Since batch-to-batch physical forms (amorphous vs. crystalline) can affect solubility kinetics, researchers should validate solubility using the following protocols.

Protocol A: Gravimetric Solubility Screening (The "Shake-Flask" Method)

Best for determining saturation limits for synthesis or stock solution preparation.

-

Preparation: Weigh 10 mg of Methyl 3-(5-Chloro-3-indolyl)propanoate into a 2 mL clear glass vial.

-

Solvent Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments .

-

Equilibration: After each addition, vortex for 30 seconds and sonicate for 5 minutes at 25°C.

-

Observation: Check for clarity.

-

Clear: Soluble at current concentration.

-

Cloudy/Particulate: Insoluble.

-

-

Calculation:

-

Validation: If the solution remains cloudy after 1 mL total volume, the solubility is <10 mg/mL. Filter the supernatant and analyze via HPLC (Protocol B) for precise quantification.

Protocol B: HPLC Saturation Method

Best for precise physicochemical constants (LogS) and formulation development.

Workflow Diagram:

Caption: Step-by-step workflow for determining thermodynamic solubility using HPLC quantification.

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic]. Note: High organic content required due to lipophilicity.

-

Detection: UV @ 280 nm (Indole absorption maximum).

-

Flow Rate: 1.0 mL/min.

Applications in Synthesis & Purification[9]

Reaction Solvent Selection

For reactions involving the alkylation or modification of the indole nitrogen:

-

Recommended: DMF or DMSO . These solvents dissolve the starting material completely and stabilize polar transition states.

-

Avoid: Protic solvents (MeOH, EtOH) if using strong bases (e.g., NaH), as they will deprotonate.

Recrystallization Strategy

To purify crude Methyl 3-(5-Chloro-3-indolyl)propanoate:

-

Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate or Ethanol .

-

Anti-Solvent: Slowly add Hexanes (if using EtOAc) or Water (if using EtOH) until turbidity persists.

-

Cooling: Allow to cool slowly to 4°C. The hydrophobic 5-Cl-indole moiety encourages crystallization as the solvent polarity increases.

References

-

PubChem. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

- Gani, R., et al. (2006). A modern approach to solvent selection and design. Chemical Engineering Research and Design. (Contextual basis for solvent selection framework).

- ACD/Labs. (n.d.). Physicochemical Property Predictions (LogP, LogS).

Sources

A Technical Guide to the Hypothesized Mechanism of Action for Methyl 3-(5-Chloro-3-indolyl)propanoate

Executive Summary

Methyl 3-(5-Chloro-3-indolyl)propanoate is a synthetic indole derivative structurally analogous to the natural plant hormone indole-3-acetic acid (IAA), the most common and physiologically active auxin. Based on this structural similarity and the well-established biology of synthetic auxins, this document posits a detailed, testable hypothesis for its mechanism of action. We hypothesize that Methyl 3-(5-Chloro-3-indolyl)propanoate functions as a potent synthetic auxin. Its core mechanism involves acting as a "molecular glue" to facilitate the formation of a co-receptor complex between TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The elimination of these repressors unleashes Auxin Response Factors (ARFs), which then bind to auxin-responsive elements in the promoters of target genes, activating a cascade of gene expression that drives auxin-mediated physiological responses. This guide provides the molecular rationale for this hypothesis and outlines a rigorous experimental framework to validate each step of the proposed pathway.

Introduction and Compound Overview

Methyl 3-(5-Chloro-3-indolyl)propanoate belongs to a class of compounds known as synthetic auxins.[1][2] These molecules mimic the activity of endogenous auxins but are often designed for greater stability, potency, or target specificity.[3] The core structure features an indole ring, a hallmark of natural IAA, but with two key modifications: a chloro-substituent at the 5-position and a methyl propanoate ester at the 3-position. These modifications are critical, as they are predicted to alter the molecule's chemical properties, including its lipophilicity and resistance to metabolic degradation, potentially enhancing its biological activity compared to IAA.[3][4] Understanding the precise mechanism of action is crucial for its potential application as a selective herbicide, a tool for agricultural crop improvement, or as a chemical probe to dissect the auxin signaling pathway.[1][5]

The Central Hypothesis: A Canonical Auxin Signaling Agonist

We hypothesize that Methyl 3-(5-Chloro-3-indolyl)propanoate functions as a canonical auxin agonist by directly engaging the nuclear auxin signaling pathway. The proposed mechanism unfolds in four sequential steps:

-

Co-Receptor Binding: The compound binds to the auxin-binding pocket of a TIR1/AFB family F-box protein.[6][7]

-

Co-Receptor Complex Stabilization: This binding event enhances the affinity between the TIR1/AFB protein and an Aux/IAA transcriptional repressor, creating a stable ternary co-receptor complex.[6][8][9]

-

Proteasomal Degradation of Aux/IAA Repressors: The formation of this complex signals the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase to polyubiquitinate the Aux/IAA protein, targeting it for destruction by the 26S proteasome.[5][10]

-

Activation of Gene Transcription: The degradation of the Aux/IAA repressor liberates its binding partner, an Auxin Response Factor (ARF).[10][11] The now-active ARF binds to Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes, initiating their transcription and triggering downstream physiological effects.[10][11][12]

Molecular Rationale and Key Pathway Components

The auxin signaling pathway is a cornerstone of plant development, regulating processes from cell elongation to organ formation.[6][13][14] Its core components are highly conserved and function as a sophisticated de-repression system.[7][15]

-

TIR1/AFB Receptors: These F-box proteins are the substrate-recognition components of the SCF E3 ubiquitin ligase complex.[6][7] They contain a specific pocket that directly binds auxin, and this binding event is a prerequisite for substrate (Aux/IAA) recognition.[5][6] The Arabidopsis genome encodes six such proteins (TIR1 and AFB1-5), which have both overlapping and specialized functions.[8][9]

-

Aux/IAA Repressors: These are short-lived nuclear proteins that act as transcriptional repressors.[15][16][17] They function by dimerizing with ARF transcription factors, preventing them from activating gene expression.[10][17] A key feature is their conserved Domain II, which interacts with the TIR1/AFB co-receptor in an auxin-dependent manner.[15][17]

-

ARF Transcription Factors: Auxin Response Factors are transcription factors that bind to the TGTCTC AuxRE motif found in the promoters of auxin-responsive genes.[11][12] They possess a DNA-binding domain, a middle region that can function as either an activation or repression domain, and a C-terminal dimerization domain that interacts with Aux/IAA proteins.[11][12][18] When freed from Aux/IAA repression, activating ARFs drive the expression of genes such as the GH3, SAUR, and Aux/IAA families themselves (in a negative feedback loop).[19]

The proposed mechanism for Methyl 3-(5-Chloro-3-indolyl)propanoate fits perfectly within this established framework, with the compound substituting for natural IAA as the "molecular glue" that initiates the degradation of the Aux/IAA repressors.[18][20][21]

Caption: Hypothesized mechanism of Methyl 3-(5-Chloro-3-indolyl)propanoate action.

Experimental Validation Framework

To rigorously test this hypothesis, a multi-tiered experimental approach is required, progressing from direct molecular interactions to whole-organism physiological responses. This framework ensures that each component of the hypothesis is validated.

Objective 1: Confirm Direct Binding to the TIR1/AFB Co-Receptor

Causality: The central tenet of the hypothesis is a direct physical interaction between the compound and the TIR1/AFB receptor. This must be established before any downstream effects can be correctly attributed. Surface Plasmon Resonance (SPR) is an ideal method as it provides real-time, label-free quantification of binding affinity and kinetics.

Experimental Protocol: Surface Plasmon Resonance (SPR) Assay

-

Protein Expression & Purification: Express and purify recombinant His-tagged TIR1 or another AFB protein (e.g., AFB5) and a representative Aux/IAA protein (e.g., IAA7) from E. coli or an insect cell system.

-

Chip Preparation: Covalently immobilize the purified TIR1/AFB protein onto a CM5 sensor chip via amine coupling.

-

Binding Analysis:

-

Flow a solution containing a constant, saturating concentration of the Aux/IAA protein over the chip surface. This establishes a baseline interaction.

-

Inject varying concentrations of Methyl 3-(5-Chloro-3-indolyl)propanoate (e.g., 0.1 nM to 10 µM) mixed with the Aux/IAA protein across the chip surface.

-

Include controls: a positive control (natural IAA) and a negative control (an inactive analog like 2,4,6-T).

-

-

Data Acquisition: Measure the change in response units (RU) over time to determine association (k_on) and dissociation (k_off) rates.

-

Analysis: Calculate the equilibrium dissociation constant (K_D = k_off / k_on) to quantify binding affinity. A low K_D value indicates strong binding.

| Compound | Hypothetical K_D (nM) | Interpretation |

| IAA (Positive Control) | 50 - 100 | Baseline affinity for natural auxin. |

| Methyl 3-(5-Chloro-3-indolyl)propanoate | 1 - 20 | Strong binding, potentially higher affinity than IAA. |

| Inactive Analog (Negative Control) | > 10,000 | Negligible binding, confirming specificity. |

Objective 2: Verify Induction of Auxin-Responsive Gene Expression

Causality: If the compound successfully triggers the degradation of Aux/IAA repressors, the direct molecular consequence should be the rapid transcriptional activation of early auxin-responsive genes. Quantitative Real-Time PCR (qRT-PCR) is the gold standard for measuring these changes with high sensitivity and specificity.

Experimental Protocol: qRT-PCR Analysis of Auxin-Responsive Genes

-

Plant Material & Treatment: Grow Arabidopsis thaliana seedlings (Col-0 wild-type) in liquid culture for 7-10 days.[22] Treat seedlings with a working concentration of the compound (e.g., 1 µM), IAA (1 µM), or a vehicle control (DMSO).

-

Time Course: Harvest tissue at multiple time points (e.g., 0, 30, 60, and 120 minutes) to capture the dynamics of early gene induction.

-

RNA Extraction & cDNA Synthesis: Immediately freeze tissue in liquid nitrogen. Extract total RNA using a standard kit and synthesize cDNA.

-

qRT-PCR: Perform qRT-PCR using primers specific for known early auxin-responsive genes (e.g., IAA5, IAA19, GH3.3, SAUR15) and a stable reference gene (e.g., UBQ10 or ACTIN2).

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

| Gene Target | Treatment | Hypothetical Fold Change (vs. Vehicle) |

| IAA5 | 1 µM Compound | 15 - 25 fold increase |

| GH3.3 | 1 µM Compound | 20 - 30 fold increase |

| SAUR15 | 1 µM Compound | 10 - 20 fold increase |

| IAA5 | 1 µM IAA | 10 - 15 fold increase |

| UBQ10 (Ref) | 1 µM Compound | ~1 (No change) |

Objective 3: Demonstrate a Canonical Auxin-like Physiological Response

Causality: The culmination of the molecular signaling cascade should be a measurable, whole-organism phenotype characteristic of auxin action. The root elongation inhibition assay is a classic, highly sensitive bioassay for auxin activity, as high concentrations of auxin inhibit primary root growth.[4][23]

Experimental Protocol: Arabidopsis Root Elongation Inhibition Assay

-

Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and plate them on half-strength Murashige and Skoog (MS) agar medium.[23][24]

-

Stratification & Germination: Stratify plates at 4°C for 2 days to synchronize germination, then transfer to a growth chamber with a vertical orientation to allow roots to grow along the agar surface.[22]

-

Transfer to Treatment Plates: After 4-5 days, transfer seedlings with consistent root lengths to fresh MS plates containing a concentration gradient of the compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include IAA as a positive control.

-

Measurement: Mark the position of the root tip at the time of transfer. After 3-4 days of further growth, scan the plates and measure the length of new root growth from the mark.

-

Data Analysis: Calculate the percentage of root growth inhibition relative to the vehicle-treated control for each concentration. Plot the dose-response curve and calculate the IC50 value (the concentration required for 50% inhibition).

Caption: A multi-tiered workflow for validating the compound's mechanism of action.

Conclusion and Future Directions

The hypothesis presented herein provides a robust, evidence-based framework for the mechanism of action of Methyl 3-(5-Chloro-3-indolyl)propanoate. It posits that the compound functions as a classical synthetic auxin, hijacking the plant's endogenous TIR1/AFB signaling pathway to elicit physiological responses. The proposed experimental workflow provides a clear path to validating this hypothesis, from confirming direct receptor engagement to quantifying downstream genetic and physiological outputs.

Future research should focus on determining its specificity across the different TIR1/AFB family members, which could reveal potential for developing more targeted agricultural chemicals. Furthermore, investigating its metabolism and transport within the plant will provide a more complete picture of its bioactivity and efficacy.

References

-

Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Communications. Available at: [Link]

-

Ulmasov, T., et al. (2007). The Roles of Auxin Response Factor Domains in Auxin-Responsive Transcription. The Plant Cell. Available at: [Link]

-

Wright, A. J., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science. Available at: [Link]

-

Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Tiwari, S. B., et al. (2001). AUX/IAA proteins are active repressors, and their stability and activity are modulated by auxin. The Plant Cell. Available at: [Link]

-

Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife. Available at: [Link]

-

Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. PMC. Available at: [Link]

-

Hua, Z., et al. (2024). Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. Agronomy. Available at: [Link]

-

Le, J., et al. (2016). A Review of Auxin Response Factors (ARFs) in Plants. Frontiers in Plant Science. Available at: [Link]

-

Tiwari, S. B., et al. (2001). AUX/IAA Proteins Are Active Repressors, and Their Stability and Activity Are Modulated by Auxin. PMC. Available at: [Link]

-

Guilfoyle, T. J., & Hagen, G. (2007). Auxin response factors. Current Opinion in Plant Biology. Available at: [Link]

-

Han, H., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI. Available at: [Link]

-

Lokerse, A. S., & Weijers, D. (2018). Auxin Response Factors: output control in auxin biology. Journal of Experimental Botany. Available at: [Link]

-

Wang, Y., & Liu, G. (2021). Advances in Biological Functions of Aux/IAA Gene Family in Plants. Journal of Integrative Plant Biology. Available at: [Link]

-

eGyanKosh. (n.d.). UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins. Available at: [Link]

-

UC ANR. (n.d.). Synthetic Auxins. Herbicide Symptoms. Available at: [Link]

-

ResearchGate. (n.d.). Model of ARF involvement in auxin response. Available at: [Link]

-

Ganie, Z. A., & Jhala, A. J. (2017). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha. Available at: [Link]

-

BYJU'S. (n.d.). Auxin – The Plant Growth Hormone. Available at: [Link]

-

ResearchGate. (n.d.). RT-qPCR gene expression analysis of auxin response genes. Available at: [Link]

-

Tiwari, S. B., et al. (2001). AUX/IAA Proteins Are Active Repressors, and Their Stability and Activity Are Modulated by Auxin. The Plant Cell. Available at: [Link]

-

ResearchGate. (n.d.). Real-time PCR analysis of transcript levels of auxin-responsive genes. Available at: [Link]

-

Vanneste, S., & Friml, J. (2013). Auxin: simply complicated. Journal of Experimental Botany. Available at: [Link]

-

Horiguchi, S., et al. (2019). Auxin Contributes to the Intraorgan Regulation of Gene Expression in Response to Shade. PMC. Available at: [Link]

-

Li, Y., et al. (2024). Identification of Auxin-Associated Genes in Wheat Through Comparative Transcriptome Analysis and Validation of the Candidate Receptor-like Kinase Gene TaPBL7-2B in Arabidopsis. MDPI. Available at: [Link]

-

Li, Y., et al. (2024). Comprehensive Identification of Auxin Response Factor Gene Family and Their Expression Profiles Under Lanthanum Stress in Amorphophallus konjac. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic auxin herbicides: finding the lock and key to weed resistance. Available at: [Link]

-

Gzyl, J., et al. (2024). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. MDPI. Available at: [Link]

-

Carraro, N., et al. (2023). Dynamic context-dependent regulation of auxin feedback signaling in synthetic gene circuits. PNAS. Available at: [Link]

-

Poveda-Rosas, S., et al. (2018). Fast Detection of Auxins by Microplate Technique. Scientific Research Publishing. Available at: [Link]

-

Liang, Y., et al. (2024). Protocol for measuring the auxin-induced changes of m6A modification. STAR Protocols. Available at: [Link]

-

Armstrong, F., et al. (2008). Identification of auxins by a chemical genomics approach. Journal of Experimental Botany. Available at: [Link]

-

Beemster, G. T. S., & Baskin, T. I. (1998). Analysis of Cell Division and Elongation Underlying the Developmental Acceleration of Root Growth in Arabidopsis thaliana. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Step-by-step procedures for measuring root traits. Available at: [Link]

-

Calderon-Villalobos, L. I., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology. Available at: [Link]

-

Max Planck Institute for Plant Breeding Research. (n.d.). A simple method for isolation, liquid culture, transformation and regeneration of Arabidopsis thaliana protoplasts. Available at: [Link]

-

Zhang, L., et al. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. Available at: [Link]

-

Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Available at: [Link]

-

Student Academic Success Services. (n.d.). Organic Reactions: Esterification & Transesterification. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 6. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. nottingham.ac.uk [nottingham.ac.uk]

- 9. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Review of Auxin Response Factors (ARFs) in Plants [frontiersin.org]

- 11. The Roles of Auxin Response Factor Domains in Auxin-Responsive Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. planttfdb.gao-lab.org [planttfdb.gao-lab.org]

- 13. gcwgandhinagar.com [gcwgandhinagar.com]

- 14. byjus.com [byjus.com]

- 15. mdpi.com [mdpi.com]

- 16. AUX/IAA proteins are active repressors, and their stability and activity are modulated by auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. AUX/IAA Proteins Are Active Repressors, and Their Stability and Activity Are Modulated by Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. chinbullbotany.com [chinbullbotany.com]

- 20. researchgate.net [researchgate.net]

- 21. scielo.br [scielo.br]

- 22. academic.oup.com [academic.oup.com]

- 23. Analysis of Cell Division and Elongation Underlying the Developmental Acceleration of Root Growth in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocols Plant Genes [bio.purdue.edu]

Methodological & Application

Application Note: NMR Spectroscopy of Methyl 3-(5-Chloro-3-indolyl)propanoate

This Application Note is designed as a definitive technical guide for the structural validation of Methyl 3-(5-Chloro-3-indolyl)propanoate using Nuclear Magnetic Resonance (NMR) spectroscopy. It synthesizes theoretical chemical shift principles with experimental data from analogous 5-chloroindole scaffolds to provide a robust, self-validating protocol.

Executive Summary

Methyl 3-(5-Chloro-3-indolyl)propanoate is a critical intermediate in the synthesis of melatonin receptor agonists and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its structural integrity relies on two distinct domains: the electron-deficient 5-chloroindole core and the aliphatic methyl propanoate side chain .[1][2] This guide provides a standardized protocol for its characterization, addressing the specific challenges of indole tautomerism, solvent effects on chemical shifts, and distinguishing regioisomers (e.g., 4-Cl vs. 5-Cl or 6-Cl).[3]

Chemical Context & Structural Logic[1][2][4]